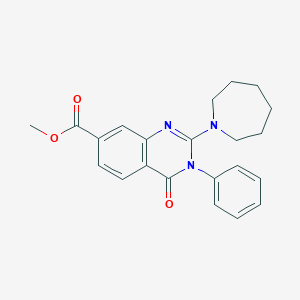

![molecular formula C27H27N3O5 B6584267 methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1116005-67-4](/img/structure/B6584267.png)

methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions involved, which could include various types of condensation reactions, ring-forming reactions, and substitutions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the amino group could participate in acid-base reactions, the furan ring could undergo electrophilic aromatic substitution, and the quinazoline group could be involved in various types of ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Applications De Recherche Scientifique

Antibacterial Agents

This compound, containing a furan moiety, has shown promise in the development of new antibacterial agents. Furan derivatives are known for their broad-spectrum antibacterial activity, which can be effective against both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in the compound enhances its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes, making it a potential candidate for treating resistant bacterial strains.

Anticancer Research

The quinazoline scaffold in this compound is significant in anticancer research. Quinazoline derivatives have been extensively studied for their anticancer properties, particularly their ability to inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival . The specific structure of this compound could be optimized to enhance its binding affinity to cancer-related kinases, potentially leading to the development of new anticancer therapies.

Anti-inflammatory Applications

Compounds with a quinazoline core have also been investigated for their anti-inflammatory properties. The presence of the methoxyphenyl group in this compound can contribute to its anti-inflammatory activity by modulating the production of pro-inflammatory cytokines and inhibiting key enzymes involved in the inflammatory response . This makes it a potential candidate for the treatment of chronic inflammatory diseases.

Neuroprotective Agents

Research has shown that quinazoline derivatives can exhibit neuroprotective effects, which are beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to cross the blood-brain barrier and its potential to inhibit neurotoxic enzymes make it a promising candidate for further investigation in neuroprotection.

Antiviral Research

The furan ring in this compound is known for its antiviral properties. Furan derivatives have been studied for their ability to inhibit viral replication by targeting viral enzymes and disrupting viral RNA synthesis . This compound could be explored for its efficacy against various viral infections, including emerging viral diseases.

Antioxidant Applications

The methoxyphenyl group in this compound is associated with antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . This compound could be studied for its potential to neutralize free radicals and reduce oxidative damage in biological systems.

Safety And Hazards

Orientations Futures

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity in more detail, or exploring its potential uses in areas such as medicine or materials science .

Propriétés

IUPAC Name |

methyl 2-[cyclopentyl(furan-2-ylmethyl)amino]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c1-33-21-10-5-9-20(16-21)30-25(31)23-13-12-18(26(32)34-2)15-24(23)28-27(30)29(19-7-3-4-8-19)17-22-11-6-14-35-22/h5-6,9-16,19H,3-4,7-8,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCHSHLNLUWNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N(CC4=CC=CO4)C5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B6584185.png)

![3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B6584190.png)

![5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B6584191.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6584199.png)

![4-amino-N3-ethyl-N5-[(2-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B6584204.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6584220.png)

![2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6584222.png)

![2-[(3-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6584233.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B6584240.png)

![1-(4-methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B6584249.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6584271.png)

![2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6584286.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]acetamide](/img/structure/B6584290.png)